molecular formula C9H10N2O4 B1627894 (2R)-2-[(4-Nitrophenyl)amino]propanoic acid CAS No. 791850-21-0

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Cat. No. B1627894
CAS RN: 791850-21-0
M. Wt: 210.19 g/mol
InChI Key: IABGQMFXJVXIMY-ZCFIWIBFSA-N
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Description

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid, commonly known as NPPA, is a chemical compound with diverse applications in scientific experiments and research. It is also known by other synonyms such as (4-Nitrophenyl)-D-alanine, D-Alanine, N-(4-nitrophenyl)-, and ®-N-(4-NITROPHENYL)-ALANINE .


Physical And Chemical Properties Analysis

The molecular formula of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is C9H10N2O4 . Its molecular weight is 210.19 g/mol . Unfortunately, the specific physical and chemical properties couldn’t be retrieved from the web search results.

Scientific Research Applications

Chemo-Enzymatic Synthesis and Characterization

A study explored the chemo-enzymatic synthesis and characterization of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid, employing (R)-2-(4-nitrophenyl)propanoic acid as a precursor. This work provides insight into the structural and stereochemical properties of these glucuronides, which are significant for understanding the metabolism and pharmacokinetics of related drugs (Baba et al., 2018).

Photolabile Protecting Groups for Amino Acids

Another study introduced the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group as a photolabile protecting group for amino acids, showcasing its utility in the photolithographic solid-phase synthesis of peptide arrays. This advancement underscores the role of nitrophenyl derivatives in developing novel methodologies for peptide synthesis (DeLisi, Laursen, & Bhushan, 2003).

Dye-Sensitized Solar Cells

Research on ladder-type pentaphenylene dyes for dye-sensitized solar cells (DSSCs) highlighted the synthesis of donor-π-acceptor dyes utilizing nitrophenyl derivatives. These compounds, with their unique photophysical and photoelectrochemical properties, contribute to the development of more efficient DSSCs, expanding the potential applications of nitrophenyl derivatives in renewable energy technologies (Zhou et al., 2008).

Antimicrobial, Antioxidant, and Anti-inflammatory Activities

A study on diorganotin(IV) complexes derived from salicylaldehyde Schiff bases, incorporating nitrobenzylidene derivatives, demonstrated significant antimicrobial, antioxidant, and anti-inflammatory activities. These findings reveal the therapeutic potential of nitrophenyl derivatives in the design of new drugs and therapeutic agents (Devi, Yadav, & Singh, 2019).

properties

IUPAC Name

(2R)-2-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610043
Record name N-(4-Nitrophenyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid

CAS RN

791850-21-0
Record name N-(4-Nitrophenyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 791850-21-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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